5A2-SC8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

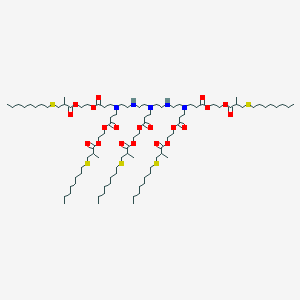

C93H173N5O20S5 |

|---|---|

Peso molecular |

1841.7 g/mol |

Nombre IUPAC |

2-[3-[2-[2-[2-[2-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |

InChI |

InChI=1S/C93H173N5O20S5/c1-11-16-21-26-31-36-69-119-74-79(6)89(104)114-64-59-109-84(99)41-50-96(51-42-85(100)110-60-65-115-90(105)80(7)75-120-70-37-32-27-22-17-12-2)55-46-94-48-57-98(54-45-88(103)113-63-68-118-93(108)83(10)78-123-73-40-35-30-25-20-15-5)58-49-95-47-56-97(52-43-86(101)111-61-66-116-91(106)81(8)76-121-71-38-33-28-23-18-13-3)53-44-87(102)112-62-67-117-92(107)82(9)77-122-72-39-34-29-24-19-14-4/h79-83,94-95H,11-78H2,1-10H3 |

Clave InChI |

BYWPQQOQVPVCTC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCNCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

5A2-SC8 Ionizable Lipid: A Deep Dive into a Potent Vehicle for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid-based nanoparticles (LNPs) emerging as a leading platform for the systemic delivery of RNA-based drugs. At the heart of these sophisticated delivery vehicles are ionizable lipids, a class of molecules meticulously designed to safely and efficiently transport their delicate RNA cargo to target cells. Among these, the dendrimer-based ionizable lipid 5A2-SC8 has garnered significant attention for its exceptional in vivo potency and favorable safety profile, particularly for liver-targeted applications. This technical guide provides a comprehensive overview of this compound, from its molecular architecture and synthesis to its formulation into LNPs and its mechanism of action in mediating effective RNA delivery.

Core Concepts: The this compound Molecule

This compound is a degradable, dendrimer-like lipidoid characterized by a unique molecular structure comprising three tertiary amine heads and five lipid tails.[1] This architecture is central to its function, providing a scaffold for the electrostatic complexation of negatively charged RNA molecules and facilitating their encapsulation within a lipid nanoparticle. The "5A2" designation refers to the specific core amine structure, while "SC8" denotes the eight-carbon length of its lipid tails. A key feature of this compound is its ionizable nature; the tertiary amine groups have a pKa in the range of 6.2-6.7, allowing them to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome. This pH-dependent charge is the linchpin of its endosomal escape mechanism.

Synthesis of this compound

The synthesis of this compound is achieved through a modular, multi-step process involving Michael addition reactions. While the precise, step-by-step protocol is detailed in specialized literature, the general strategy involves the sequential addition of amine-containing cores to acrylamide-bearing lipid tails. This method allows for the systematic variation of the core, periphery, and generation of the dendrimer, enabling the creation of large libraries of lipid-like materials for screening and optimization. The ester linkages incorporated into the dendrimer's structure are designed to be biodegradable, contributing to the favorable safety profile of this compound by allowing it to be broken down into smaller, readily clearable components within the body.

Formulation of this compound Lipid Nanoparticles

This compound is a key component in the formulation of LNPs for RNA delivery. These nanoparticles are typically composed of four main components:

-

Ionizable Lipid (this compound): Facilitates RNA encapsulation and endosomal escape.

-

Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the structural integrity of the nanoparticle.

-

Cholesterol: Provides stability to the lipid bilayer and can influence the fusogenicity of the LNP.

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), which sterically stabilizes the nanoparticle, prevents aggregation, and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

The preparation of this compound LNPs is commonly achieved using a rapid mixing technique, such as with a microfluidic device. This method allows for precise control over the size and polydispersity of the resulting nanoparticles.

Materials:

-

This compound ionizable lipid

-

DSPC (or DOPE)

-

Cholesterol

-

DMG-PEG2000 (or a similar PEG-lipid)

-

RNA (e.g., siRNA, mRNA)

-

Ethanol (anhydrous)

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. A common molar ratio for these components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG2000).

-

RNA Solution Preparation: Dissolve the RNA cargo in the citrate buffer.

-

Microfluidic Mixing: The ethanol-lipid solution and the aqueous RNA solution are loaded into separate syringes and infused into a microfluidic mixing cartridge (e.g., a NanoAssemblr®) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to a decrease in the polarity of the solvent, causing the lipids to self-assemble around the RNA, forming LNPs.

-

Dialysis and Concentration: The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and exchange the buffer. The LNPs can then be concentrated to the desired final concentration using a suitable method, such as ultrafiltration.

Experimental Workflow for LNP Formulation

Caption: Workflow for the formulation of this compound LNPs using microfluidic mixing.

Physicochemical Properties and In Vivo Performance

The physicochemical properties of this compound LNPs are critical determinants of their in vivo behavior and efficacy. These properties can be tuned by adjusting the formulation parameters.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Typical Range | Significance |

| pKa | 6.2 - 6.7 | Determines the pH-sensitivity for endosomal escape. |

| Particle Size (Diameter) | 50 - 100 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |

| Zeta Potential | Near-neutral at pH 7.4 | Reduces non-specific interactions in circulation. |

| Encapsulation Efficiency | > 90% | High encapsulation protects RNA from degradation. |

The in vivo performance of this compound LNPs has been extensively validated, particularly for the delivery of siRNA to the liver. A key benchmark for efficacy is the silencing of endogenously expressed genes, such as Factor VII (FVII), a blood coagulation factor produced by hepatocytes.

Table 2: In Vivo Efficacy of this compound LNPs for FVII Silencing

| Parameter | Reported Value | Animal Model | Significance |

| EC50 (FVII Knockdown) | < 0.02 mg/kg | Mouse | Demonstrates high potency at low siRNA doses.[2] |

| Tolerability | > 75 mg/kg (repeated dosing) | Mouse | Indicates a wide therapeutic window and low toxicity.[2] |

Mechanism of Action: From Injection to Cytosolic Delivery

The journey of a this compound LNP from the bloodstream to the cytoplasm of a target cell is a multi-step process that relies on a combination of physiological interactions and the inherent properties of the nanoparticle.

-

Circulation and Protein Corona Formation: Following intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein corona." For liver-targeted LNPs like those formulated with this compound, the adsorption of Apolipoprotein E (ApoE) is a critical event.

-

Hepatocyte Targeting and Uptake: The ApoE on the surface of the LNP is recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on the surface of hepatocytes. This interaction mediates the cellular uptake of the LNP via receptor-mediated endocytosis.

-

Endosomal Trafficking and Acidification: Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.5).

-

Endosomal Escape: The acidic environment of the late endosome triggers the protonation of the tertiary amine groups of this compound, leading to a net positive charge on the LNP. This positively charged LNP is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.

-

RNA-Mediated Therapeutic Effect: Once in the cytoplasm, the RNA (e.g., siRNA or mRNA) is free to engage with the cellular machinery to exert its therapeutic effect, such as gene silencing or protein expression.

Signaling Pathway for LNP Uptake and Endosomal Escape

Caption: Proposed pathway for hepatocyte uptake and endosomal escape of this compound LNPs.

Conclusion

The this compound ionizable lipid represents a significant advancement in the field of RNA delivery. Its unique dendrimer-based structure, combined with its pH-responsive nature and biodegradability, provides a highly potent and safe platform for the development of nucleic acid therapeutics. The ability to formulate this compound into LNPs with well-defined physicochemical properties allows for efficient in vivo delivery, particularly to the liver. As our understanding of the intricate interactions between LNPs and biological systems continues to grow, ionizable lipids like this compound will undoubtedly play a pivotal role in the clinical translation of the next generation of RNA-based medicines.

References

The Core Mechanism of 5A2-SC8 Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics has heralded a new era in medicine, with the potential to address a wide array of diseases at their genetic roots. The success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Among the most promising of these are lipid nanoparticles (LNPs), which encapsulate and protect fragile RNA molecules, facilitating their delivery to target cells. The ionizable lipid component of these LNPs is a critical determinant of their efficacy and safety. This technical guide provides an in-depth exploration of the mechanism of action of 5A2-SC8, a proprietary ionizable amino lipid, and the lipid nanoparticles formulated with it (this compound LNPs). Developed through extensive library screening, this compound has demonstrated exceptional potential for in vivo RNA delivery, particularly to the liver, with a favorable safety profile.[1][2] This document will detail the physicochemical properties, cellular uptake, endosomal escape mechanisms, and in vivo efficacy of this compound LNPs, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

Physicochemical Properties and Formulation of this compound LNPs

The efficacy of an LNP formulation is highly dependent on its physicochemical characteristics, including particle size, surface charge (zeta potential), and RNA encapsulation efficiency. This compound LNPs are typically formulated using a microfluidic mixing technique, combining an ethanolic lipid solution with an acidic aqueous solution containing the RNA cargo.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound LNPs, including comparisons with other formulations where available.

| Parameter | This compound LNP | 3A5-SC14 LNP | Reference |

| Hydrodynamic Diameter (nm) | ~80 nm | ~80 nm | [1][5] |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [5] |

| Zeta Potential (mV) | Near-neutral at physiological pH | Near-neutral at physiological pH | [5] |

| siRNA Encapsulation Efficiency (%) | >95% | >95% | [5] |

| pKa | 6.5 | 6.5 | [6] |

Table 1: Physicochemical Properties of this compound LNPs. This table outlines the key physical and chemical characteristics of this compound LNPs in comparison to a similar LNP formulation, 3A5-SC14.

| In Vivo Efficacy Metric | This compound LNP | 3A5-SC14 LNP | Dosage | Reference |

| Factor VII (FVII) Silencing (%) | 87% | Baseline levels | 0.5 mg/kg siRNA | [6] |

| FVII Knockdown (%) | >95% | 40% | 1 mg/kg siRNA | [1][5] |

| EC50 for FVII knockdown | < 0.02 mg/kg siRNA | Not reported | N/A | [1] |

| Survival Extension (MYC-driven liver cancer) | Up to 121 days | Not effective | 3 mg/kg miRNA mimic | [5][6] |

Table 2: In Vivo Efficacy of this compound LNPs. This table summarizes the in vivo performance of this compound LNPs in terms of gene silencing and therapeutic outcome in a preclinical cancer model.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The therapeutic success of this compound LNPs hinges on a multi-step process that ensures the efficient and targeted delivery of their RNA payload to the cytosol of hepatocytes.

Protein Corona Formation and Hepatocyte Targeting

Upon intravenous administration, LNPs are rapidly coated with plasma proteins, forming a "protein corona" that dictates their biological identity and subsequent fate.[3] For this compound LNPs, a key event is the preferential adsorption of Apolipoprotein E (ApoE) to their surface.[2][6] This ApoE-rich corona serves as a homing signal for the liver.

Hepatocytes, the primary parenchymal cells of the liver, express high levels of the low-density lipoprotein receptor (LDLR). The ApoE on the surface of the this compound LNP binds with high affinity to the LDLR, triggering receptor-mediated endocytosis.[2][6] This specific interaction is the primary mechanism for the remarkable hepatocyte tropism of this compound LNPs. In contrast, LNPs such as 3A5-SC14, which are depleted of ApoE in their protein corona and enriched in albumin, are preferentially taken up by Kupffer cells, the resident macrophages of the liver, leading to detargeting from hepatocytes.[6]

Endosomal Trafficking and Escape

Following endocytosis, the LNP-containing endosome undergoes a maturation process, with the internal pH gradually decreasing.[7] The ionizable nature of the this compound lipid is crucial for the subsequent endosomal escape. At the acidic pH of the endosome, the tertiary amines of this compound become protonated, leading to a net positive charge.[8] This charge switch facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the RNA cargo into the cytoplasm.[9]

While the precise compartment of escape is still an area of active research, studies suggest that it may occur from early or late endosomes.[7][10] Efficient endosomal escape is a critical bottleneck for RNA delivery, and the chemical structure of this compound has been optimized to facilitate this process, as evidenced by its high in vivo potency.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound LNPs.

LNP Formulation and Characterization

Objective: To prepare and physically characterize this compound LNPs encapsulating RNA.

Protocol:

-

Lipid Stock Preparation: Prepare stock solutions of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 15:15:30:3 (this compound:DOPE:Cholesterol:PEG-lipid).[11]

-

RNA Solution Preparation: Dissolve the RNA (siRNA or mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).[12]

-

Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated RNA.[3]

-

Characterization:

-

Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential: Determine using Laser Doppler Velocimetry.

-

RNA Encapsulation Efficiency: Quantify using a fluorescent dye-based assay (e.g., RiboGreen assay) by comparing the fluorescence of the sample before and after lysis with a detergent (e.g., Triton X-100).[12][13]

-

In Vivo Gene Silencing Study

Objective: To assess the in vivo efficacy of this compound LNPs in silencing a target gene in the liver.

Protocol:

-

Animal Model: Use a suitable animal model, such as C57BL/6 mice.

-

LNP Administration: Administer the this compound LNPs encapsulating siRNA targeting a liver-expressed gene (e.g., Factor VII) via intravenous (tail vein) injection at the desired dose.[12]

-

Sample Collection: At a predetermined time point (e.g., 72 hours post-injection), collect blood samples via cardiac puncture or another approved method.

-

Serum/Plasma Isolation: Process the blood to isolate serum or plasma.

-

Gene Product Quantification: Measure the level of the target protein (e.g., Factor VII) in the serum/plasma using an appropriate assay (e.g., a chromogenic activity assay or ELISA).

-

Data Analysis: Calculate the percentage of gene silencing by comparing the protein levels in the treated group to a control group (e.g., PBS or non-targeting siRNA LNP-treated).

Endosomal Escape Assay (Galectin-8 Recruitment)

Objective: To visualize and quantify endosomal rupture and subsequent RNA release into the cytoplasm.

Protocol:

-

Cell Line: Use a cell line stably expressing a fluorescently tagged galectin-8 (e.g., GFP-Gal8). Galectin-8 binds to glycans exposed on the inner leaflet of endosomal membranes upon rupture.[14][15]

-

Cell Culture and Treatment: Plate the GFP-Gal8 expressing cells and treat them with the this compound LNPs containing a fluorescently labeled RNA.

-

Live-Cell Imaging: Perform live-cell confocal microscopy to observe the redistribution of GFP-Gal8 from a diffuse cytoplasmic pattern to distinct puncta, which co-localize with the fluorescently labeled LNP-RNA, indicating endosomal damage.[14]

-

Image Analysis: Quantify the number and intensity of GFP-Gal8 puncta per cell using image analysis software. An increase in puncta formation in treated cells compared to control cells indicates enhanced endosomal escape.

Conclusion

The this compound lipid nanoparticle system represents a significant advancement in the field of RNA delivery. Its mechanism of action is a well-orchestrated process that leverages the formation of a specific protein corona to achieve highly efficient, ApoE-dependent targeting to hepatocytes via the LDLR pathway. The ionizable nature of this compound is key to overcoming the endosomal barrier, enabling the release of its RNA payload into the cytoplasm where it can exert its therapeutic effect. The robust in vivo efficacy and favorable safety profile of this compound LNPs, as demonstrated in preclinical models, underscore their potential for the development of novel RNA-based therapies for a variety of liver-associated diseases. Further research into the nuances of its intracellular trafficking and endosomal escape will continue to refine and improve upon this promising delivery platform.

References

- 1. Modular degradable dendrimers enable small RNAs to extend survival in an aggressive liver cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. kinampark.com [kinampark.com]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Special Issue on “Synthesis and Characterization of Nanomaterials” [mdpi.com]

- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

5A2-SC8 for siRNA and miRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of small interfering RNAs (siRNAs) and microRNAs (miRNAs) holds immense therapeutic potential for a wide range of diseases, including cancer. However, the clinical translation of RNA-based therapies has been hindered by the lack of safe and effective delivery vehicles. 5A2-SC8 is a modular, degradable dendrimer-based lipid nanoparticle (LNP) that has emerged as a promising carrier for small RNA delivery, particularly to the liver. This technical guide provides an in-depth overview of this compound, including its formulation, characterization, and application in siRNA and miRNA delivery, with a focus on its use in a preclinical model of aggressive liver cancer.

Core Technology: The this compound Dendrimer-based Lipid Nanoparticle

This compound is an ionizable amino lipid that forms the core of a lipid nanoparticle system designed for the efficient encapsulation and delivery of small RNAs.[1] Its unique modular and degradable structure contributes to its high potency and low toxicity profile.[2] The this compound LNPs are formulated with helper lipids to create a stable and effective delivery vehicle.

Physicochemical Properties of this compound Nanoparticles

The physicochemical properties of this compound LNPs are critical for their in vivo performance. These properties are carefully controlled during the formulation process to ensure optimal size, surface charge, and RNA encapsulation.

| Parameter | Value | Reference |

| Mean Particle Size | ~60-120 nm | [3] |

| Polydispersity Index (PDI) | < 0.2 | [4] |

| Zeta Potential | Slightly negative at neutral pH | [5] |

| siRNA/miRNA Encapsulation Efficiency | > 90% | [2] |

| pKa | ~6.5 | [5] |

Experimental Protocols

Formulation of this compound Nanoparticles

The following protocol is based on the methods described by Zhou et al. in PNAS, 2016.

Materials:

-

This compound dendrimer

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

siRNA or miRNA

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:38.5:10:1.5).

-

Preparation of RNA Solution: Dissolve the siRNA or miRNA in citrate buffer.

-

Nanoparticle Formation: Rapidly mix the lipid-ethanol solution with the RNA-citrate buffer solution at a controlled flow rate. This process leads to the self-assembly of the lipid nanoparticles encapsulating the RNA.

-

Dialysis: Dialyze the nanoparticle suspension against PBS overnight to remove ethanol and unencapsulated RNA.

-

Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.

Characterization of this compound Nanoparticles

-

Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

-

Zeta Potential: Measured using laser Doppler velocimetry.

-

RNA Encapsulation Efficiency: Quantified using a Ribogreen assay after separating encapsulated and free RNA.

-

Nanoparticle Morphology: Visualized using cryogenic transmission electron microscopy (cryo-TEM).

In Vivo Efficacy of this compound for siRNA and miRNA Delivery

This compound has demonstrated remarkable in vivo efficacy in delivering small RNAs to the liver, leading to potent gene silencing and therapeutic effects in a challenging animal model of hepatocellular carcinoma (HCC).[2]

siRNA Delivery and Gene Silencing

In a preclinical study, this compound LNPs were used to deliver siRNA targeting Factor VII (FVII), a blood clotting factor produced in the liver.

| Parameter | Result | Reference |

| Target Gene | Factor VII (FVII) | [2] |

| Animal Model | C57BL/6 mice | [3] |

| Dose | 0.01 - 1 mg/kg siRNA | [2][3] |

| Route of Administration | Intravenous (i.v.) | [2] |

| Gene Knockdown | >95% at 1 mg/kg | [2] |

| EC50 | < 0.02 mg/kg | [2] |

miRNA Delivery and Therapeutic Efficacy in a Liver Cancer Model

The therapeutic potential of this compound was evaluated by delivering the tumor suppressor miRNA, let-7g, in a MYC-driven aggressive liver cancer mouse model.

| Parameter | Result | Reference |

| Therapeutic Payload | let-7g miRNA mimic | [2] |

| Animal Model | MYC-driven hepatocellular carcinoma | [2] |

| Dose | 1 mg/kg let-7g mimic | [2] |

| Treatment Regimen | Repeated dosing | [2] |

| Therapeutic Outcome | Inhibition of tumor growth, significant extension of survival | [2] |

Mechanism of Action and Cellular Uptake

The efficient delivery of small RNAs by this compound LNPs is attributed to their specific interactions with apolipoprotein E (ApoE) in the bloodstream.[5] This interaction facilitates receptor-mediated endocytosis into hepatocytes via the low-density lipoprotein receptor (LDLR).[1]

Caption: Cellular uptake pathway of this compound LNPs into hepatocytes.

Signaling Pathway of let-7g in Hepatocellular Carcinoma

The delivery of let-7g miRNA by this compound nanoparticles has been shown to inhibit tumor growth.[2] The let-7 family of miRNAs are known tumor suppressors that are often downregulated in HCC. Let-7g exerts its anti-tumor effects by targeting key oncogenic pathways.

Caption: Simplified signaling pathway of let-7g in hepatocellular carcinoma.

Safety and Tolerability

A key advantage of the this compound delivery system is its favorable safety profile. In preclinical studies, this compound LNPs were well-tolerated, even in chronically ill mice with aggressive liver cancer.[2] Repeated intravenous dosing of up to 75 mg/kg of the dendrimer did not result in significant toxicity.[1][2] This low toxicity is a critical feature for the development of RNA-based therapies that may require chronic administration.

Conclusion

The this compound dendrimer-based lipid nanoparticle system represents a significant advancement in the field of RNA delivery. Its ability to efficiently encapsulate and deliver siRNA and miRNA to the liver with high potency and low toxicity makes it a compelling platform for the development of novel therapeutics for liver diseases, including cancer. The detailed understanding of its mechanism of action and the availability of robust formulation protocols provide a solid foundation for further research and clinical development. This technical guide serves as a comprehensive resource for scientists and researchers looking to leverage the potential of this compound in their drug development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modular degradable dendrimers enable small RNAs to extend survival in an aggressive liver cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

In Vivo Toxicity Profile of 5A2-SC8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5A2-SC8 is an ionizable amino lipid that has emerged as a critical component of lipid nanoparticles (LNPs) for the in vivo delivery of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its efficacy in mediating potent gene silencing and expression in preclinical models, particularly in hepatocytes, has been demonstrated. This technical guide provides a comprehensive overview of the in vivo toxicity profile of this compound, based on available preclinical data. The information is intended to guide researchers and drug development professionals in evaluating the safety and tolerability of this compound-based delivery platforms. While this compound is reported to have low in vivo toxicity, it is important to note that a comprehensive, publicly available toxicology report from dedicated studies is not available. The data presented here are primarily derived from efficacy-focused preclinical studies.

Core Attributes of this compound LNPs

This compound is a modular, degradable dendrimer that, when formulated into LNPs, exhibits a favorable in vivo profile. A key characteristic of this compound LNPs is their propensity for hepatocyte-specific delivery. This is attributed to the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface, which then facilitates uptake via the low-density lipoprotein receptor (LDLR) on hepatocytes. This targeted delivery mechanism is crucial for both therapeutic efficacy and the toxicity profile, as it concentrates the payload in the target liver cells while potentially sparing other cell types, such as Kupffer cells.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the in vivo toxicity of this compound LNPs from preclinical studies in mice.

Table 1: Single-Dose Toxicity Data

| Parameter | Value | Animal Model | Route of Administration | Observations | Reference |

| Dose | 75 mg/kg | Mice with chronic aggressive hepatocellular carcinoma | Intravenous (i.v.) | Well-tolerated, did not affect survival | [1] |

| Dose | 0.5 mg/kg | Not specified | Intravenous (i.v.) | Effective delivery to hepatocytes | [1] |

Table 2: Repeat-Dose Toxicity Data

| Parameter | Value | Animal Model | Route of Administration | Observations | Reference |

| Dose | >75 mg/kg | Mice with MYC-driven liver tumors | Not specified | Well-tolerated with repeated dosing | [2] |

Experimental Protocols

Detailed experimental protocols from dedicated toxicology studies are not publicly available. The following methodologies are based on descriptions from preclinical efficacy studies involving this compound LNPs.

In Vivo Tolerance Study in a Murine Model of Hepatocellular Carcinoma

-

Animal Model: Mice with chronic aggressive hepatocellular carcinoma.

-

LNP Formulation: this compound was formulated with other lipid components (e.g., cholesterol, phospholipids, and a PEG-lipid) to form LNPs encapsulating an RNA payload. The precise ratios and components are proprietary to the research group.

-

Dosing Regimen: A single intravenous (i.v.) injection of this compound LNPs at a dose of 75 mg/kg.

-

Toxicity Assessment: The primary endpoint for toxicity in this study was survival. General health and behavior of the animals were also monitored. Detailed hematology, clinical chemistry, or histopathology data were not reported in the available literature.

Hepatocyte-Specific Delivery Study

-

Animal Model: Standard laboratory mice.

-

LNP Formulation: this compound LNPs encapsulating Cy5.5-labeled siRNA targeting Factor VII (siFVII).

-

Dosing Regimen: A single intravenous (i.v.) injection at a dose of 0.5 mg/kg.

-

Methodology: The primary goal was to assess delivery to hepatocytes. This was achieved by measuring the knockdown of Factor VII, a protein produced by hepatocytes. The specific uptake mechanism was investigated by analyzing the protein corona of the LNPs.

Signaling Pathways and Experimental Workflows

ApoE-Mediated Hepatocyte Uptake of this compound LNPs

The preferential accumulation of this compound LNPs in hepatocytes is a key determinant of their biological activity and safety profile. This process is primarily mediated by the interaction of the LNP with apolipoprotein E (ApoE) in the bloodstream, followed by recognition and endocytosis by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.

Caption: ApoE-mediated uptake of this compound LNPs by hepatocytes.

General Workflow for In Vivo Toxicity Assessment of LNPs

The following diagram illustrates a general workflow for assessing the in vivo toxicity of lipid nanoparticles, which would be applicable to a comprehensive evaluation of this compound.

Caption: General experimental workflow for in vivo LNP toxicity studies.

Discussion and Conclusion

Based on the available preclinical data, this compound, when formulated into LNPs, demonstrates a favorable in vivo safety profile, characterized by low toxicity even at high and repeated doses in the context of cancer therapy models. The preferential targeting of hepatocytes via an ApoE-mediated mechanism likely contributes to its tolerability by directing the RNA payload to the intended cells and avoiding widespread off-target effects.

However, it is crucial to acknowledge the limitations of the current dataset. The absence of a dedicated, comprehensive toxicology study means that subtle toxicities or effects on specific organ systems may not have been fully characterized. Parameters such as a complete blood count, a full clinical chemistry panel, and detailed histopathological analysis of major organs are standard in formal preclinical safety assessments and would provide a more complete picture of the in vivo toxicity of this compound.

For drug development professionals, the existing data provides a strong foundation for the continued development of this compound-based LNP therapeutics. Future work should include formal GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile and establish a definitive No-Observed-Adverse-Effect Level (NOAEL) before advancing to clinical trials. Researchers should also consider the potential for immunogenicity, a common consideration for nanoparticle-based delivery systems.

References

5A2-SC8: A Technical Guide to Biodistribution and Organ Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodistribution and organ targeting capabilities of the ionizable amino lipid 5A2-SC8, a key component in lipid nanoparticle (LNP) formulations for small RNA delivery. The information presented herein is compiled from key research findings to assist in the development of targeted RNA-based therapeutics.

Executive Summary

This compound is an ionizable amino lipid integral to the formulation of lipid nanoparticles designed for the systemic delivery of small nucleic acids, such as small interfering RNAs (siRNAs) and microRNAs (miRNAs). Preclinical studies have demonstrated that LNPs formulated with this compound exhibit a strong tropism for the liver, specifically targeting hepatocytes. This preferential accumulation is crucial for therapeutic applications targeting liver-associated diseases, including hepatocellular carcinoma. The mechanism of hepatic targeting is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, facilitating uptake through the low-density lipoprotein receptor (LDLR) expressed on hepatocytes. While the liver is the primary site of accumulation, minor biodistribution to the spleen and kidneys has also been observed. The versatility of the LNP platform allows for the modification of biodistribution through the incorporation of additional lipids, enabling a "selective organ targeting" (SORT) approach to potentially target other tissues like the lungs and spleen.

Quantitative Biodistribution Data

The following table summarizes the quantitative data on the biodistribution and efficacy of this compound formulated LNPs from preclinical studies.

| Parameter | Organ/Target | Value | Dosage | Animal Model | Citation |

| Gene Silencing | Liver (Factor VII) | >95% knockdown | 1 mg/kg siRNA | Mice | [1][2] |

| Gene Silencing Efficacy | Liver (Factor VII) | EC50 < 0.02 mg/kg siRNA | Not Applicable | Mice | [2] |

| Toxicity | Systemic | Well-tolerated | >75 mg/kg (repeated dosing) | Mice with MYC-driven tumors | [2] |

| Organ Accumulation (Qualitative) | Liver | Primary site of accumulation | 1 mg/kg Cy5.5-labeled siRNA | Mice with MYC-driven tumors | [1] |

| Organ Accumulation (Qualitative) | Spleen | Minor accumulation | 1 mg/kg Cy5.5-labeled siRNA | Mice with MYC-driven tumors | [1] |

| Organ Accumulation (Qualitative) | Kidneys | Minor accumulation | 1 mg/kg Cy5.5-labeled siRNA | Mice with MYC-driven tumors | [1] |

Mechanism of Cellular Uptake and Endosomal Escape

The targeted delivery and subsequent intracellular release of the RNA payload by this compound LNPs is a multi-step process involving receptor-mediated endocytosis and endosomal escape.

Signaling Pathway for Hepatocyte Targeting and Uptake

The primary mechanism for this compound LNP uptake by hepatocytes is through ApoE-mediated endocytosis. Upon intravenous administration, ApoE in the bloodstream adsorbs to the surface of the LNPs. This LNP-ApoE complex is then recognized by the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, triggering clathrin-mediated endocytosis.

Mechanism of Endosomal Escape

Following endocytosis, the LNP is trafficked into the endosome. The acidic environment of the late endosome protonates the tertiary amines of the this compound lipid. This charge reversal is hypothesized to facilitate the release of the RNA payload into the cytoplasm through two primary, non-mutually exclusive mechanisms:

-

Membrane Destabilization: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, disrupting the membrane integrity and allowing the RNA to escape.

-

Proton Sponge Effect: The buffering capacity of the protonated amines leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the primary literature for the formulation and in vivo evaluation of this compound LNPs.

This compound LNP Formulation

This protocol describes the preparation of this compound LNPs encapsulating small RNAs using a microfluidics-based method.

Materials:

-

This compound ionizable lipid

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG)

-

siRNA or miRNA

-

Ethanol (200 proof, molecular biology grade)

-

Citrate buffer (10-25 mM, pH 3.0-4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of RNA Solution: Dissolve the siRNA or miRNA in the acidic citrate buffer.

-

Microfluidic Mixing: Set the flow rates of the lipid and RNA solutions on the microfluidic device (typically at a 1:3 volume ratio of lipid:RNA solution). The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) for 12-24 hours to remove ethanol and raise the pH.

-

Sterilization and Characterization: The dialyzed LNPs are sterile-filtered through a 0.22 µm filter. The final product is characterized for particle size, polydispersity index, zeta potential, and RNA encapsulation efficiency.

In Vivo Biodistribution Study

This protocol outlines a typical in vivo biodistribution study using fluorescently labeled siRNA encapsulated in this compound LNPs.

Materials:

-

This compound LNPs encapsulating fluorescently labeled siRNA (e.g., Cy5.5-siRNA)

-

Animal model (e.g., male C57BL/6 mice or a disease-specific model)

-

In vivo imaging system (IVIS) or similar fluorescence imager

Procedure:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

-

LNP Administration: Administer the fluorescently labeled this compound LNPs to the animals via intravenous (tail vein) injection at the desired dose (e.g., 1 mg/kg siRNA).

-

In Vivo Imaging (Optional): At various time points post-injection, anesthetize the animals and perform whole-body fluorescence imaging to monitor the distribution of the LNPs in real-time.

-

Organ Harvesting: At the terminal time point (e.g., 24 hours post-injection), euthanize the animals and perfuse with saline. Carefully excise the organs of interest (liver, spleen, kidneys, lungs, heart, etc.).

-

Ex Vivo Imaging and Quantification: Image the harvested organs using a fluorescence imaging system. Quantify the average radiant efficiency in each organ to determine the relative accumulation of the LNPs.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) or as relative fluorescence units.

Conclusion

This compound is a potent ionizable amino lipid that, when formulated into LNPs, demonstrates a strong propensity for liver-specific delivery of small RNA therapeutics. The well-characterized mechanism of ApoE-mediated uptake provides a solid foundation for the rational design of liver-targeted therapies. The detailed protocols provided in this guide offer a starting point for researchers to formulate and evaluate this compound LNPs for their specific research and development needs. Further exploration of the SORT technology by incorporating additional lipid components may unlock the potential for targeted delivery to other organs, broadening the therapeutic applications of this versatile delivery platform.

References

The Central Role of Apolipoprotein E in the Systemic Clearance and Cellular Uptake of Lipid Nanoparticles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The adsorption of Apolipoprotein E (ApoE) onto the surface of intravenously administered lipid nanoparticles (LNPs) is a critical determinant of their biodistribution and efficacy. This guide elucidates the molecular mechanisms governing the ApoE-LNP interaction and the subsequent receptor-mediated uptake, primarily in hepatocytes. We provide a comprehensive overview of the experimental protocols used to characterize this interaction, present key quantitative data in a structured format, and offer visual diagrams of the associated pathways and workflows to facilitate a deeper understanding for researchers in the field of drug delivery. While specific data for the 5A2-SC8 LNP formulation is not publicly available, the principles and methodologies described herein are fundamental to the preclinical assessment of any LNP system intended for systemic administration.

Introduction: The ApoE-LNP "Crown" and its Biological Significance

Upon introduction into the bloodstream, lipid nanoparticles are rapidly coated with a variety of plasma proteins, forming a "protein corona." Among these, Apolipoprotein E (ApoE) plays a uniquely significant role. ApoE is a primary ligand for members of the low-density lipoprotein receptor (LDLR) family, which are highly expressed on the surface of hepatocytes. The spontaneous adsorption of ApoE onto the LNP surface essentially mimics the appearance of endogenous lipoproteins, thereby hijacking a natural physiological pathway for rapid clearance from circulation and robust uptake into the liver. This phenomenon is a key driver of the high liver tropism observed for many LNP-based therapeutics, including siRNA and mRNA drugs. Understanding and controlling the LNP-ApoE interaction is therefore paramount for optimizing LNP design and achieving targeted drug delivery.

Quantitative Analysis of the ApoE-LNP Interaction

The extent of ApoE binding and its functional consequences can be quantified through various biophysical and cell-based assays. The data presented below, compiled from studies on various clinically relevant LNP formulations, serves as a benchmark for evaluating novel systems.

Table 1: Biophysical Characterization of ApoE Binding to LNPs

| LNP Formulation (Representative) | Ionizable Lipid | ApoE Isoform | Binding Affinity (K D ) | Stoichiometry (ApoE molecules per LNP) | Reference |

| DLin-MC3-DMA | MC3 | Human ApoE3 | 10 - 50 nM | 5 - 15 | |

| LNP-siRNA-1 | Proprietary | Human ApoE4 | 25 - 80 nM | 8 - 20 | |

| C12-200 LNP | C12-200 | Mouse ApoE | 50 - 150 nM | Not Reported |

Table 2: Impact of ApoE on In Vitro and In Vivo LNP Uptake

| LNP Formulation | System | Key Finding | Fold Change (Uptake) | Reference |

| DLin-MC3-DMA | Primary Human Hepatocytes | Uptake is dependent on LDLR expression. | ~10-fold increase vs. LDLR-deficient cells | |

| LNP-siRNA-1 | Wild-Type vs. ApoE -/- Mice | Liver accumulation is significantly reduced in ApoE knockout mice. | >90% reduction in liver | |

| C12-200 LNP | In vitro serum incubation | Pre-incubation with ApoE enhances uptake in HepG2 cells. | 5 to 8-fold increase |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the ApoE-LNP interplay. Below are protocols for foundational experiments in this area.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize recombinant human ApoE3 or ApoE4 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

-

LNP Preparation: Prepare LNPs (e.g., this compound) at various concentrations (e.g., 0.1 to 100 µg/mL) in a running buffer such as HBS-EP+.

-

Binding Measurement: Inject the LNP solutions over the ApoE-functionalized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Measure the change in response units (RU) over time to monitor association and dissociation.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Protocol: In Vitro Cellular Uptake Assay Using Flow Cytometry

-

Cell Culture: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in 24-well plates and allow them to adhere overnight.

-

LNP Labeling: Formulate LNPs with a fluorescent lipid (e.g., DiI or Cy5-lipid) at a 0.1-1 mol% ratio.

-

Incubation: Treat cells with the fluorescently labeled LNPs at a defined concentration (e.g., 50 nM siRNA equivalent) in the presence or absence of fetal bovine serum (as a source of ApoE) or in serum-free media supplemented with purified ApoE. As a control, include a condition with an LDLR antagonist (e.g., RAP protein).

-

Flow Cytometry: After a set incubation period (e.g., 2-4 hours), wash the cells thoroughly with PBS, detach them using trypsin, and analyze the cellular fluorescence intensity using a flow cytometer.

-

Data Analysis: Quantify the geometric mean fluorescence intensity (MFI) for each condition. Compare the MFI of cells treated in the presence of ApoE to those treated in its absence to determine the fold-change in uptake.

Protocol: In Vivo Biodistribution in ApoE Knockout Mice

-

Animal Models: Utilize wild-type C57BL/6 mice and age-matched ApoE knockout (ApoE -/-) mice.

-

LNP Administration: Formulate LNPs with a radiolabel (e.g., ³H-cholesteryl hexadecyl ether) or a fluorescent probe suitable for in vivo imaging (e.g., Cy7). Administer a single intravenous (IV) dose (e.g., 1 mg/kg) to each mouse.

-

Tissue Harvesting: At a predetermined time point (e.g., 2 hours post-injection), euthanize the mice and perfuse the circulatory system with saline. Harvest key organs, including the liver, spleen, kidneys, heart, and lungs.

-

Quantification:

-

Radiolabel: Homogenize the tissues and measure the radioactivity using a liquid scintillation counter. Calculate the percentage of the injected dose (%ID) per gram of tissue.

-

Fluorescence: Homogenize the tissues in a lysis buffer and measure the fluorescence on a suitable plate reader, or perform whole-organ imaging using an IVIS system.

-

-

Data Analysis: Compare the %ID/g in the liver and other organs between the wild-type and ApoE -/- groups to determine the dependency of tissue accumulation on ApoE.

Visualizing the Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in ApoE-mediated LNP uptake.

Caption: Mechanism of ApoE-mediated LNP uptake into hepatocytes.

Caption: Workflow for characterizing ApoE's role in LNP delivery.

Conclusion and Future Directions

The interaction between ApoE and systemically delivered LNPs is a cornerstone of modern nucleic acid therapies. A thorough characterization of this interaction using the quantitative biophysical and biological methods outlined in this guide is an indispensable step in the preclinical development of novel LNP formulations like this compound. Future research will likely focus on engineering LNP surfaces to either enhance ApoE binding for maximal liver delivery or to shield the LNP from ApoE adsorption to enable targeting of extrahepatic tissues. The ability to precisely modulate this interaction will unlock the full therapeutic potential of LNP technology.

Foundational Research on 5A2-SC8 Dendrimers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5A2-SC8 dendrimer has emerged as a significant contender in the field of non-viral gene delivery. Its unique chemical architecture, characterized by a modular and degradable design, offers a promising platform for the therapeutic delivery of small RNAs, such as siRNA and miRNA, as well as larger mRNA molecules. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its synthesis, formulation into nanoparticles, and its application in preclinical models of disease. The information presented herein is intended to serve as a core resource for researchers and professionals in drug development.

Core Attributes of this compound Dendrimers

This compound is an ionizable, ester-based dendrimer that functions as a degradable, lipid-like compound for the delivery of nucleic acids.[1] Its modular synthesis allows for precise control over its chemical and physical properties. A key feature of this compound is its ability to be formulated into dendrimer-based lipid nanoparticles (DLNPs), which protect the RNA payload from degradation and facilitate its delivery into target cells.[2][3]

The this compound dendrimer was identified from a large library of over 1,500 modularly designed dendrimers.[4][5] This extensive screening process aimed to identify carriers with an optimal balance of high delivery potency and low toxicity, a critical requirement for clinical translation.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound dendrimer-based lipid nanoparticles (DLNPs).

Table 1: In Vivo Efficacy and Tolerability of this compound DLNPs for siRNA Delivery

| Parameter | Value | Model System | Reference |

| EC50 for FVII knockdown | < 0.02 mg/kg siRNA | Mice | [4][5] |

| Maximum Tolerated Dose (repeated) | > 75 mg/kg dendrimer | Chronically ill, tumor-bearing mice | [4][5] |

| FVII Knockdown Efficiency | > 95% | Mice (at 1 mg/kg siRNA) | [5] |

Table 2: Physicochemical Properties of this compound DLNPs

| Parameter | Value | Conditions | Reference |

| Size (Diameter) | ~80 nm | In PBS | [5] |

| Zeta Potential | Nearly identical to other tested dendrimers | In PBS | [4][5] |

| siRNA Encapsulation Efficiency | Nearly identical to other tested dendrimers | In PBS | [4][5] |

| Stability in Serum | siRNA remained entrapped for >6 days | 50% serum | [5] |

| Stability in PBS | Remained small and narrowly distributed for >6 days | PBS | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the key methodologies for the synthesis of this compound and the formulation of DLNPs, based on the foundational literature.

Synthesis of this compound Dendrimer

The synthesis of the this compound dendrimer is achieved through a modular, sequential, and orthogonal reaction strategy. This approach allows for the systematic integration of ester degradability and the diversification of chemical cores, peripheries, and generations.[4][5] While the precise, step-by-step synthesis is detailed in the supplementary materials of the original publications, the general approach involves the use of amine and thiol compounds in an asymmetric Michael addition reaction to build the dendrimer structure.[4][5] This method allows for high reaction conversion and tolerance of various functional groups, ensuring the production of monodisperse dendrimers.[4][5]

Formulation of this compound Dendrimer-Lipid Nanoparticles (DLNPs)

The formulation of this compound DLNPs for RNA delivery is a critical step that influences the efficacy and biodistribution of the therapeutic. The general protocol involves the following components:

-

This compound Dendrimer: The core ionizable lipid-like material.

-

Phospholipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

-

Cholesterol: To stabilize the nanoparticle structure.

-

PEG-lipid: Such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000), to reduce aggregation and non-specific uptake.[2]

These components are mixed with the RNA cargo (siRNA, miRNA, or mRNA) in a specific molar ratio. The optimal molar ratio can vary depending on the RNA payload. For instance, for mRNA delivery, an optimized formulation of this compound/DOPE/cholesterol/PEG2k5c was found to be 15/15/30/2 (mol/mol).[2] The nanoparticles are typically formed through a rapid mixing process, such as microfluidic mixing, where an ethanolic solution of the lipids is mixed with an aqueous solution of the RNA at a low pH. This process allows for the electrostatic interaction between the protonated this compound and the negatively charged RNA, leading to the formation of the DLNPs.

Visualizations: Pathways and Workflows

Cellular Uptake and Endosomal Escape of this compound DLNPs

The delivery of the RNA payload into the cytoplasm of the target cell is a multi-step process. The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound DLNPs.

Caption: Proposed mechanism of this compound DLNP cellular uptake and RNA release.

The ionizable nature of this compound is crucial for endosomal escape. At the acidic pH within the late endosome, the amine groups of the dendrimer become protonated, leading to the disruption of the endosomal membrane and the release of the RNA cargo into the cytoplasm.[3]

Experimental Workflow for In Vivo Evaluation

The preclinical evaluation of this compound DLNPs typically follows a structured workflow to assess efficacy and safety.

Caption: A typical workflow for the in vivo assessment of this compound DLNPs.

Conclusion

The foundational research on this compound dendrimers has established them as a potent and well-tolerated platform for RNA delivery, particularly to the liver. The modular synthesis allows for fine-tuning of its properties, and its formulation into DLNPs provides a robust system for in vivo applications. The data and protocols summarized in this guide offer a starting point for further research and development of this compound-based therapeutics. Future work may focus on expanding the targeting capabilities of these nanoparticles to other tissues and cell types, as well as exploring their potential for delivering other classes of therapeutic molecules.

References

- 1. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A biodegradable amphiphilic poly(aminoester) dendrimer for safe and effective siRNA delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06655B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

The Role of 5A2-SC8 in Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including vaccines and gene therapies, has underscored the critical need for safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and the composition of these LNPs is paramount to their success. At the core of many advanced LNP formulations is the ionizable lipid, a component that is pivotal for RNA encapsulation and, crucially, for its release into the cytoplasm of target cells. This technical guide provides an in-depth exploration of 5A2-SC8, a highly efficient ionizable amino lipid dendrimer, and its function within LNPs. This compound has demonstrated significant promise in preclinical studies for the delivery of siRNA, miRNA, and mRNA, particularly for liver-targeted applications and cancer therapy.[1][2] This document will detail the function, mechanism of action, and experimental considerations for utilizing this compound in LNP formulations.

Core Function of this compound in LNPs

This compound is an ionizable amino lipid that plays a multifaceted role in the efficacy of lipid nanoparticles for nucleic acid delivery. Its primary functions include:

-

Nucleic Acid Encapsulation: The cationic nature of this compound at acidic pH allows for the electrostatic complexation and efficient encapsulation of negatively charged nucleic acids (siRNA, miRNA, mRNA) within the LNP core during formulation.

-

Facilitating Endosomal Escape: This is arguably the most critical function of this compound.[1] Upon endocytosis of the LNP by a target cell, the acidic environment of the endosome protonates the amino groups of this compound. This charge reversal is believed to induce a phase transition in the endosomal membrane, leading to its destabilization and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect.

-

Liver-Specific Targeting: LNPs formulated with this compound have shown a strong propensity for liver-specific delivery.[3][4] This is attributed to the adsorption of apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream. The ApoE-LNP complex is then recognized by the low-density lipoprotein receptor (LDLR) on hepatocytes, leading to receptor-mediated endocytosis.[3][4]

Quantitative Data on this compound LNP Performance

The following tables summarize key quantitative data from preclinical studies involving this compound-containing LNPs.

Table 1: In Vivo Efficacy of this compound LNPs

| Application | Nucleic Acid | Animal Model | Dosage | Outcome | Reference |

| Gene Silencing | FVII siRNA | Mouse | 0.5 mg/kg | 87% reduction in Factor VII activity | [1][5] |

| Cancer Therapy | let-7g miRNA | MYC-driven liver cancer mouse model | Not specified | Significant extension of survival up to 121 days | [1][5] |

| Protein Replacement | FAH mRNA | FAH-/- knockout mice | 0.05 mg/kg | Efficacious at doses as low as 0.05 mg/kg | [6] |

| Protein Replacement | FAH mRNA | FAH-/- knockout mice | 0.5 mg/kg | High FAH protein levels | [6] |

| Protein Replacement | FAH mRNA | FAH-/- knockout mice | 0.35 mg/kg every 3 days | Maintained normal weight over a month-long treatment | [6] |

Table 2: Physicochemical Properties of this compound LNPs

| LNP Formulation | Size (Diameter, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Representative LNPs | < 200 | Monodisperse | Not specified | Not specified | [7] |

| LNP Formulations | < 300 | < 0.2 for 90% of formulations | -5.5 to 20 | Not specified | [8] |

| 303O13 | 120 ± 3 | 0.18 | -11 ± 0.78 | 93.5 ± 0.4 | [9] |

| 304O13 | 144 ± 2 | 0.10 | -3.52 ± 0.32 | 90.4 ± 0.7 | [9] |

| 306O13 | 111 ± 1 | 0.15 | -10.8 ± 0.25 | 93.8 ± 0.5 | [9] |

Experimental Protocols

LNP Formulation using Microfluidic Mixing

A common method for producing reproducible LNPs is through microfluidic mixing.

Materials:

-

This compound (in ethanol)

-

Helper lipid (e.g., DOPE or DSPC, in ethanol)

-

Cholesterol (in ethanol)

-

PEG-lipid (e.g., DMG-PEG, in ethanol)

-

Nucleic acid (siRNA, mRNA) in an acidic buffer (e.g., sodium acetate buffer, pH 4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

-

Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at a specific molar ratio. A commonly cited molar ratio for siRNA delivery is 15:15:30:3 (this compound:DOPE:Cholesterol:DMG-PEG).[10] For mRNA delivery, formulations may require a lower percentage of the ionizable lipid.[6]

-

Dissolve the nucleic acid in an acidic aqueous buffer.

-

Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the nucleic acid-aqueous solution.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-assembly of the LNPs with the nucleic acid encapsulated.

-

The resulting LNP solution is then typically dialyzed against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

In Vitro Transfection and Gene Silencing Assay

Materials:

-

Target cells (e.g., K562 human leukemia cells)

-

Cell culture medium (e.g., RPMI with 10% FBS)

-

This compound LNPs encapsulating siRNA (e.g., targeting BCR-ABL)

-

Control LNPs (e.g., encapsulating a non-targeting control siRNA)

-

Reagents for qRT-PCR or Western blotting

Protocol:

-

Seed the target cells in a multi-well plate and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of the this compound LNP-siRNA formulations.

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

After incubation, harvest the cells and extract total RNA or protein.

-

Analyze the expression of the target gene (e.g., BCR-ABL) using qRT-PCR to quantify mRNA levels or Western blotting to quantify protein levels.

-

Compare the gene expression in cells treated with the targeting siRNA LNPs to those treated with control LNPs to determine the efficiency of gene silencing.

In Vivo mRNA Delivery and Protein Expression in a Mouse Model

Materials:

-

Animal model (e.g., FAH-/- knockout mice for tyrosinemia model)

-

This compound LNPs encapsulating mRNA (e.g., FAH mRNA)

-

Phosphate-buffered saline (PBS)

-

Equipment for intravenous (IV) injection

-

Assay kits for measuring protein expression or downstream biological effects (e.g., liver function tests)

Protocol:

-

Acclimate the mice to the experimental conditions.

-

Administer the this compound LNP-mRNA formulation via intravenous injection (e.g., tail vein) at the desired dosage.

-

At specified time points post-injection, collect blood samples or euthanize the animals and harvest tissues (e.g., liver).

-

From blood samples, measure the levels of the expressed protein (e.g., FAH protein).

-

From tissue homogenates, quantify protein expression or assess downstream biological markers of efficacy (e.g., normalization of liver function markers like bilirubin, ALT, and AST).[6]

-

Monitor the animals for any signs of toxicity and record body weight changes throughout the study.[6]

Visualizations

Signaling Pathway of LNP Uptake and Endosomal Escape

Caption: LNP uptake and endosomal escape pathway.

Experimental Workflow for Evaluating this compound LNPs

References

- 1. Lipid Nanoparticle (LNP) Chemistry Can Endow Unique In Vivo RNA Delivery Fates within the Liver That Alter Therapeutic Outcomes in a Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dahlmanlab.org [dahlmanlab.org]

- 3. news-medical.net [news-medical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 7. Species-dependent in vivo mRNA delivery and cellular responses to nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - LNP characterization data. - Public Library of Science - Figshare [plos.figshare.com]

- 10. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5A2-SC8 LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The composition of these LNPs is critical to their efficacy, influencing factors such as mRNA encapsulation, particle stability, and targeted delivery. The ionizable cationic lipid is a key component, facilitating both mRNA complexation and endosomal escape. 5A2-SC8 is a potent ionizable amino lipid that has been utilized in the formulation of LNPs for the effective delivery of various RNA payloads, including mRNA and siRNA.[1][2][3]

These application notes provide a detailed protocol for the formulation of this compound-based LNPs for mRNA delivery using microfluidic mixing. This is followed by comprehensive protocols for the characterization of the resulting LNPs and their evaluation in both in vitro and in vivo settings.

Data Summary

The following tables summarize the key quantitative data for representative this compound LNP formulations.

Table 1: this compound LNP Formulation and Physicochemical Characterization

| Ionizable Lipid | Helper Lipid | Sterol | PEG-Lipid | Molar Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |

| This compound | DOPE | Cholesterol | DMG-PEG2000 | 16.7:16.7:33.3:3.3 | ~120 | < 0.2 | > 80% |

| This compound | DOPE | Cholesterol | DMG-PEG2000 | Optimized for mRNA | 88 - 107 | < 0.3 | > 90% |

Note: The exact molar ratios for optimal mRNA delivery are often proprietary and require empirical optimization. The first entry represents a published formulation for RNA delivery, while the second indicates a range for optimized mRNA LNPs.

Table 2: In Vivo Efficacy of this compound LNP-mediated mRNA Delivery

| mRNA Cargo | Dose (mg/kg) | Administration Route | Target Organ | Observed Effect |

| FAH mRNA | 0.05 - 0.5 | Intravenous | Liver | Normalization of liver function and body weight in FAH-/- mice.[2] |

| Luciferase mRNA | 0.5 | Intravenous | Liver, Spleen | High protein expression.[3] |

| Cas9 mRNA/sgRNA | Not Specified | Intravenous | Liver | Significant gene editing.[1] |

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing system.

Materials:

-

This compound (ionizable lipid)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol (sterol)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (PEG-lipid)

-

Ethanol (anhydrous)

-

mRNA encoding the protein of interest

-

Citrate buffer (100 mM, pH 3.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Syringe pumps

-

Sterile, RNase-free consumables (syringes, tubes, etc.)

-

Dialysis cassette (10 kDa MWCO)

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in anhydrous ethanol to achieve the desired molar ratio (e.g., 16.7:16.7:33.3:3.3). b. The total lipid concentration in the ethanol solution should be optimized, typically in the range of 10-25 mg/mL. c. Vortex or sonicate briefly to ensure complete dissolution.

-

Preparation of mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock solution in 100 mM citrate buffer (pH 3.0) to the desired concentration. The final concentration will depend on the desired lipid-to-mRNA weight ratio (typically ranging from 10:1 to 40:1).

-

Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. d. The total flow rate should be optimized for the specific microfluidic device, typically in the range of 2-12 mL/min. e. Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge. f. Collect the resulting LNP suspension from the outlet into a sterile, RNase-free tube.

-

Dialysis: a. Transfer the collected LNP suspension to a dialysis cassette. b. Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer, to remove ethanol and raise the pH.

-

Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use Dynamic Light Scattering (DLS). b. Dilute a small aliquot of the LNP suspension in 1X PBS. c. Measure the hydrodynamic diameter (particle size) and PDI at 25°C. Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. mRNA Encapsulation Efficiency Quantification: a. Use a fluorescent dye-based assay such as the RiboGreen assay. b. Prepare two sets of LNP samples diluted in TE buffer. c. To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains untreated to measure the amount of unencapsulated mRNA. d. Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity. e. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA fluorescence - Unencapsulated mRNA fluorescence) / Total mRNA fluorescence * 100

Protocol 3: In Vitro Transfection and Protein Expression

1. Cell Culture and Seeding: a. Culture a suitable cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

2. Transfection: a. Dilute the this compound LNP-mRNA formulation in a serum-free medium. b. Add the diluted LNPs to the cells at various concentrations. c. Incubate the cells for 24-48 hours.

3. Protein Expression Analysis: a. If the mRNA encodes a reporter protein (e.g., luciferase, GFP), measure the protein expression using a corresponding assay (e.g., luciferase assay, flow cytometry for GFP). b. If the mRNA encodes a specific protein of interest, analyze its expression by Western blotting or ELISA.

Protocol 4: In Vivo mRNA Delivery and Efficacy

1. Animal Model: a. Use an appropriate animal model (e.g., C57BL/6 mice). All animal procedures must be approved by the institutional animal care and use committee.

2. Administration: a. Administer the this compound LNP-mRNA formulation to the animals via the desired route (e.g., intravenous injection). b. The dosage will depend on the specific mRNA and therapeutic goal, typically ranging from 0.05 to 1.0 mg/kg.

3. Biodistribution and Protein Expression: a. At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs). b. If using a reporter gene like luciferase, perform ex vivo imaging of the organs to assess the biodistribution of protein expression. c. Alternatively, homogenize the tissues and quantify the protein of interest using ELISA or Western blotting.

Visualizations

Caption: Experimental workflow for this compound LNP-mRNA formulation and evaluation.

Caption: Mechanism of this compound LNP-mediated endosomal escape of mRNA.

References

Application Notes and Protocols for In Vivo Studies Using 5A2-SC8 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo application of 5A2-SC8 nanoparticles, a potent delivery vehicle for small RNA therapeutics such as siRNA and miRNA. The protocols outlined below are based on published research and are intended to assist in the successful design and execution of preclinical studies.

Introduction to this compound Nanoparticles

This compound is an ionizable amino lipid that forms the core of lipid nanoparticles (LNPs) designed for the efficient delivery of RNA-based therapeutics.[1] These nanoparticles have demonstrated significant potential in preclinical models, particularly for liver-targeted applications.[2][3] The degradable nature of the this compound dendrimer contributes to a favorable safety profile, exhibiting low toxicity even at high doses in chronically ill, tumor-bearing mice.[2][4] this compound LNPs are stable in serum, can encapsulate RNA with high efficiency, and have been shown to mediate potent gene silencing in vivo.[2]

Mechanism of Action

Upon intravenous administration, this compound nanoparticles primarily accumulate in the liver.[2][4] The surface of these nanoparticles interacts with apolipoprotein E (ApoE) in the bloodstream.[3] This ApoE coating facilitates the recognition and uptake of the nanoparticles by hepatocytes via LDL receptor-mediated endocytosis.[1][3] Once inside the cell, the acidic environment of the endosome is thought to trigger a change in the charge of the ionizable this compound lipid, leading to endosomal escape and the release of the RNA payload into the cytoplasm. The released siRNA or miRNA can then engage with the cell's RNA interference (RNAi) machinery to silence target gene expression.

Quantitative Data Summary

The following tables summarize the key characteristics and in vivo performance of this compound nanoparticles based on published data.

| Parameter | Value | Reference |

| Average Diameter | ~80 nm | [2] |

| siRNA Encapsulation | >95% | [4] |

| Stability in 50% Serum | >6 days | [2] |

| In Vivo Efficacy (EC50) | < 0.02 mg/kg (siFVII) | [2] |

| Maximum Tolerated Dose | >75 mg/kg (dendrimer) | [2] |

| In Vivo Study | Animal Model | Therapeutic Agent | Dosage | Key Finding | Reference |

| Gene Silencing | Mice | siFVII | 1 mg/kg | >95% knockdown of Factor VII protein. | [2] |

| Cancer Therapy | MYC-driven liver cancer mouse model | let-7g miRNA mimic | 1 mg/kg | Significant extension of survival. | [3] |

| Biodistribution | Mice | Cy5.5-labeled siRNA | 1 mg/kg | Primary accumulation in the liver, minor in spleen and kidneys. | [2] |

| mRNA Delivery | FAH-/- knockout mice | FAH mRNA | 0.5 mg/kg | High levels of functional FAH protein expression. | [5] |

Experimental Protocols